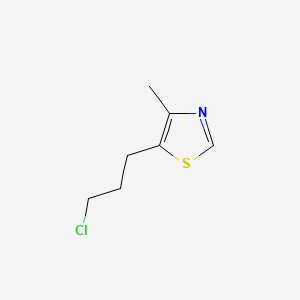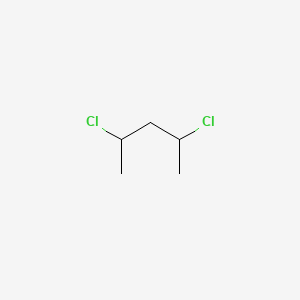
2,4-Dichloropentane
説明
2,4-Dichloropentane is a chemical compound with the molecular formula C5H10Cl2 . It has an average mass of 141.039 Da and a monoisotopic mass of 140.015961 Da .
Synthesis Analysis
The synthesis of 2,4-Dichloropentane involves complex processes. A study on the vibrational spectra of 2,4-dichloropentane uses normal coordinate calculations as a probe for the presence of different molecular conformers . The calculations use a complete valence force field for secondary chlorides which was developed by fitting the observed vibrational frequencies of model compounds .Molecular Structure Analysis
The molecular structure of 2,4-Dichloropentane is determined by its molecular formula, C5H10Cl2 . It has been shown to contain, in addition to the previously established forms TT and GG of the d,l isomer and TG of the meso isomer, small amounts of other conformers .Chemical Reactions Analysis
The chemical reactions of 2,4-Dichloropentane are complex and involve various conformers. By analysis of vibrational and NMR spectra and by theoretical conformer-energy calculations, 2,4-dichloropentane was shown to contain, in addition to the previously established forms TT and GG of the d,l isomer and TG of the meso isomer, small amounts of other conformers .Physical And Chemical Properties Analysis
2,4-Dichloropentane has an average mass of 141.039 Da and a monoisotopic mass of 140.015961 Da . More detailed physical and chemical properties would require specific experimental measurements or computations.科学的研究の応用
Vibrational Spectroscopy
Vibrational analyses of 2,4-dichloropentane have been conducted to understand the presence of different molecular conformers. Studies have utilized normal coordinate calculations with complete valence force fields, revealing insights into the conformations of molecules like dl and meso 2,4-dichloropentane (Moore & Krimm, 1974). Further vibrational spectroscopic studies in liquid xenon solution have also been done, contributing to the understanding of the compound's molecular structure (Mina-Camilde, Cedeño, & Manzanares, 1998).
Conformational Studies
Investigations into the conformational aspects of racemic and meso 2,4-dichloropentane have used Extended Huckel Theory (EHT) and Proton Magnetic Resonance (PMR) spectra. These studies provide insights into the stability of conformers and their deviation from staggered positions (Butler & Goldstein, 1974).
Chromatography and Model Compounds
Gel permeation chromatography research has explored the separation of stereoisomers of 2,4-dichloropentane. This research is significant for understanding the molecular size and interactions with eluents, with implications for the separation process in compounds like PVC (Pokorný, Luáš, Janča, & Kolínský, 1978).
Halogen Migration in Chemical Reactions
The reaction of dichloroalkanes like 2,4-dichloropentane with aluminum chloride has been studied to understand halogen migration. Such studies shed light on the equilibrium mixture and diastereomeric equilibration in these compounds (Billups, Kurtz, & Farmer, 1970).
Pyrolysis and Thermal Stability
Research on the pyrolysis of polyvinyl chloride models, including 2,4-dichloropentane, has provided valuable insights into the kinetics of thermal decomposition and stability, especially relevant for understanding the behavior of PVC under thermal stress (Chytrý, Obereigner, & Lím, 1969).
Solvent-Solute Interactions
Studies on the interactions between solvents and diastereomeric 2,4-dichloropentane have revealed how these interactions influence the stereochemical course of substitution processes, highlighting the role of solvent properties like dielectric constant (Wu & Ache, 1977).
将来の方向性
特性
IUPAC Name |
2,4-dichloropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGOBGYJRRKFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870716 | |
| Record name | 2,4-Dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropentane | |
CAS RN |
625-67-2 | |
| Record name | Pentane, 2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



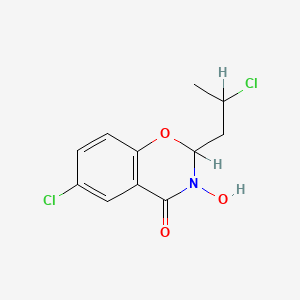
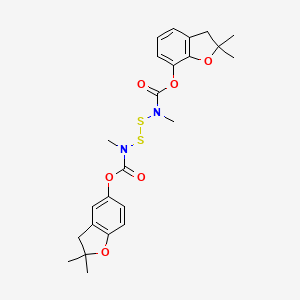
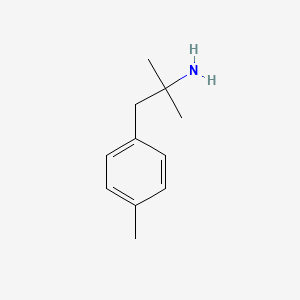
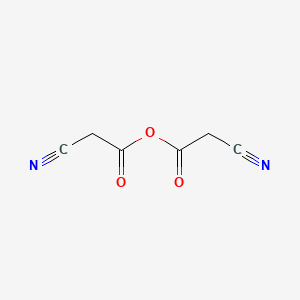
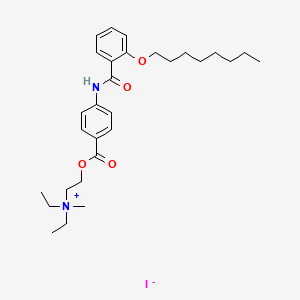

![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-](/img/structure/B1605384.png)
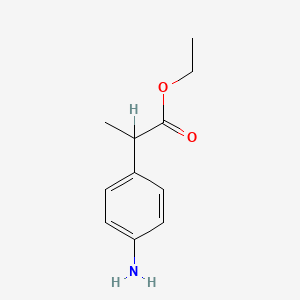
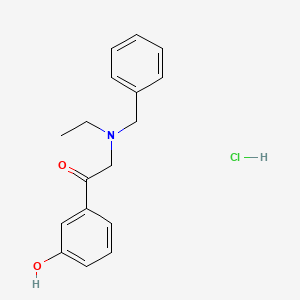
![2-[(Methylsulfanyl)methyl]but-2-enal](/img/structure/B1605391.png)

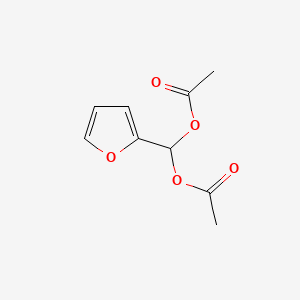
![[2,2-Bis(2-methylpropoxy)ethyl]benzene](/img/structure/B1605398.png)
